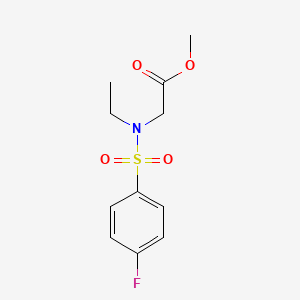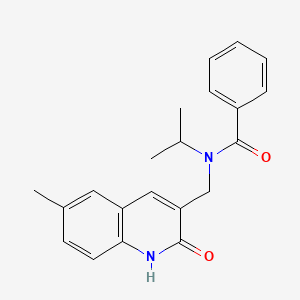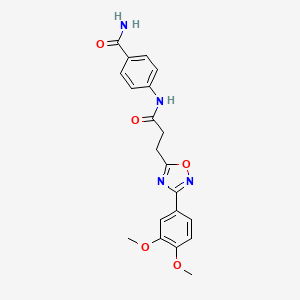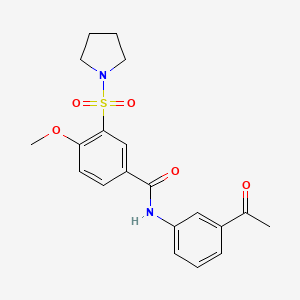
N-(2-ethoxyphenyl)-2-(N-methyl4-chlorobenzenesulfonamido)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxyphenyl)-2-(N-methyl4-chlorobenzenesulfonamido)acetamide, also known as EPCB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-(2-ethoxyphenyl)-2-(N-methyl4-chlorobenzenesulfonamido)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that play a role in inflammation and cancer progression. N-(2-ethoxyphenyl)-2-(N-methyl4-chlorobenzenesulfonamido)acetamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-2-(N-methyl4-chlorobenzenesulfonamido)acetamide has been found to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth and proliferation of cancer cells. In addition, N-(2-ethoxyphenyl)-2-(N-methyl4-chlorobenzenesulfonamido)acetamide has been shown to have antibacterial activity against various bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-ethoxyphenyl)-2-(N-methyl4-chlorobenzenesulfonamido)acetamide in lab experiments is its high purity, which allows for accurate and reproducible results. However, one limitation is that N-(2-ethoxyphenyl)-2-(N-methyl4-chlorobenzenesulfonamido)acetamide is not widely available, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-(2-ethoxyphenyl)-2-(N-methyl4-chlorobenzenesulfonamido)acetamide. One area of interest is the development of N-(2-ethoxyphenyl)-2-(N-methyl4-chlorobenzenesulfonamido)acetamide derivatives with improved efficacy and selectivity. Another area of interest is the investigation of the potential use of N-(2-ethoxyphenyl)-2-(N-methyl4-chlorobenzenesulfonamido)acetamide in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-ethoxyphenyl)-2-(N-methyl4-chlorobenzenesulfonamido)acetamide and its potential therapeutic applications.
Conclusion:
In conclusion, N-(2-ethoxyphenyl)-2-(N-methyl4-chlorobenzenesulfonamido)acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It exhibits anti-inflammatory, anti-cancer, and anti-microbial properties and has been studied for its potential use in the treatment of various diseases. Further research is needed to fully understand the mechanism of action of N-(2-ethoxyphenyl)-2-(N-methyl4-chlorobenzenesulfonamido)acetamide and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(2-ethoxyphenyl)-2-(N-methyl4-chlorobenzenesulfonamido)acetamide involves the reaction of 2-ethoxyaniline with N-methyl-4-chlorobenzenesulfonamide, followed by the addition of acetic anhydride. The resulting product is purified using column chromatography to obtain N-(2-ethoxyphenyl)-2-(N-methyl4-chlorobenzenesulfonamido)acetamide in high purity.
Applications De Recherche Scientifique
N-(2-ethoxyphenyl)-2-(N-methyl4-chlorobenzenesulfonamido)acetamide has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. It has been studied for its potential use in the treatment of various diseases such as rheumatoid arthritis, cancer, and bacterial infections.
Propriétés
IUPAC Name |
ethyl 4-[[2-[(4-chlorophenyl)sulfonyl-methylamino]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O5S/c1-3-26-18(23)13-4-8-15(9-5-13)20-17(22)12-21(2)27(24,25)16-10-6-14(19)7-11-16/h4-11H,3,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLWQWRAPKBWSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN(C)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-({N-[(4-chlorophenyl)sulfonyl]-N-methylglycyl}amino)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-(2,5-dimethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7712670.png)



